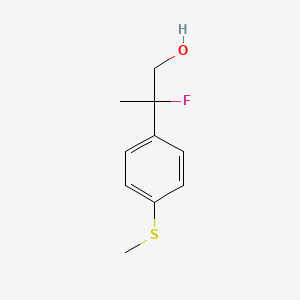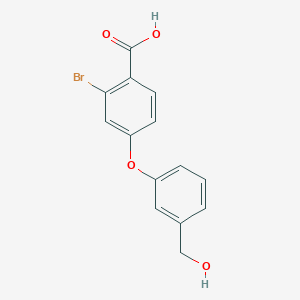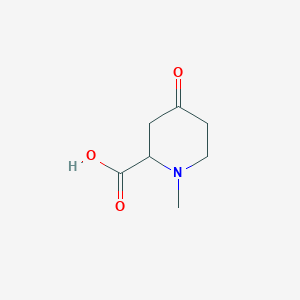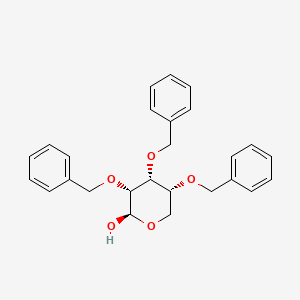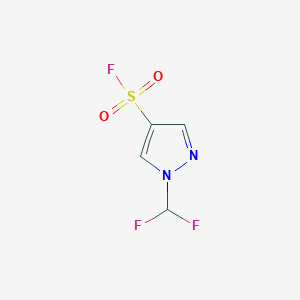
1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl fluoride is a chemical compound that has garnered significant interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a difluoromethyl group and a sulfonyl fluoride group attached to a pyrazole ring. These functional groups impart distinct reactivity and stability to the molecule, making it valuable for various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a pyrazole derivative with difluoromethylating agents such as difluoromethyl sulfonium salts or difluoromethyl halides under specific conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), to facilitate the reaction.
Industrial Production Methods
Industrial production of 1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl fluoride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The difluoromethyl group can undergo oxidation to form difluoromethyl sulfone or reduction to form difluoromethyl sulfide.
Cross-Coupling Reactions: The pyrazole ring can participate in cross-coupling reactions with aryl or alkyl halides to form substituted pyrazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium catalysts for cross-coupling reactions). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, difluoromethyl sulfone, difluoromethyl sulfide, and various substituted pyrazole derivatives .
Scientific Research Applications
1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl fluoride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity . The difluoromethyl group can enhance the compound’s stability and binding affinity to its targets, thereby modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated pyrazoles and sulfonyl fluorides, such as:
Uniqueness
1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl fluoride is unique due to the combination of the difluoromethyl group and the sulfonyl fluoride group on the pyrazole ring. This combination imparts distinct reactivity and stability, making it valuable for specific applications that require these properties .
Properties
Molecular Formula |
C4H3F3N2O2S |
|---|---|
Molecular Weight |
200.14 g/mol |
IUPAC Name |
1-(difluoromethyl)pyrazole-4-sulfonyl fluoride |
InChI |
InChI=1S/C4H3F3N2O2S/c5-4(6)9-2-3(1-8-9)12(7,10)11/h1-2,4H |
InChI Key |
ZKFAVXPARJJUNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1C(F)F)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


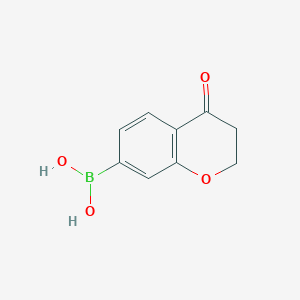

![3-Ethylbenzo[d]isoxazol-5-amine](/img/structure/B12967305.png)
![(1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B12967310.png)


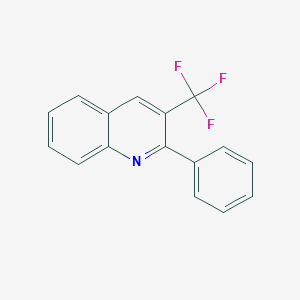
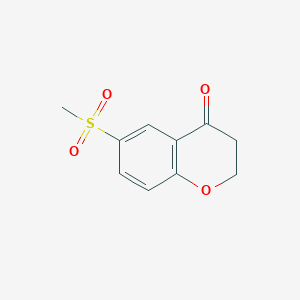
![3-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B12967353.png)
![2,3-Dihydropyrazolo[5,1-b]oxazol-7-amine](/img/structure/B12967356.png)
